molecular formula C7H6N4OS B1506074 5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 1314965-49-5

5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B1506074
CAS No.: 1314965-49-5
M. Wt: 194.22 g/mol
InChI Key: BCRAQPIEFGNZKX-UHFFFAOYSA-N
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Description

5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, also known as PTU, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. PTU belongs to the class of thioxopyrimidines and has a molecular weight of 238.28 g/mol.

Scientific Research Applications

Synthesis and Cytotoxic Activity

Kökbudak et al. (2020) explored the synthesis of new derivatives with potential cytotoxic activity against cancer cell lines. These derivatives were synthesized through reactions involving 1-amino-2-thioxo-1,2-dihydropyrimidin derivatives, leading to compounds with promising activity against human liver and breast cancer cell lines. The study also involved quantum chemical calculations to investigate the molecular properties of these compounds (Kökbudak et al., 2020).

Antimicrobial and Anticancer Agents

Research by Hafez et al. (2016) focused on synthesizing novel pyrazole derivatives with potential antimicrobial and anticancer activities. The study highlighted the synthesis of compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate and their evaluation against various microbial strains and cancer cell lines. Some of these compounds exhibited higher anticancer activity than the reference drug, doxorubicin, and demonstrated significant antimicrobial efficacy (Hafez et al., 2016).

Antimicrobial Studies of Pyrimidine Pyrazole Heterocycles

Kumar et al. (2014) synthesized pyrimidine pyrazole derivatives and assessed their antimicrobial activity against bacteria and fungi. The study revealed that some compounds, especially 5g, showed potent antibacterial activity. Furthermore, combinations of these compounds with standard antifungal drugs demonstrated synergistic effects against Aspergillus spp. (Kumar et al., 2014).

Synthesis and Insecticidal Evaluation

Halim et al. (2020) investigated the synthesis of pyrazole-based tetrahydropyrimidine derivatives for insecticidal applications. The study demonstrated that some compounds exhibited high mortality rates against specific pests, highlighting the potential of these derivatives in agricultural pest control (Halim et al., 2020).

Antifungal and Antibacterial Agents

Akhaja and Raval (2012) synthesized derivatives with indolin-2-one moieties and evaluated their antibacterial, antifungal, and anti-tubercular activities. This research underscores the versatility of pyrimidine derivatives in combating a wide range of microbial pathogens (Akhaja & Raval, 2012).

Properties

IUPAC Name

5-pyrazol-1-yl-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4OS/c12-6-5(4-8-7(13)10-6)11-3-1-2-9-11/h1-4H,(H2,8,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRAQPIEFGNZKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CNC(=S)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717099
Record name 5-(1H-Pyrazol-1-yl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314965-49-5
Record name 5-(1H-Pyrazol-1-yl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 2
5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 3
5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 4
5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 5
5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 6
Reactant of Route 6
5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

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